({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine
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Overview
Description
({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine is a complex organic compound that features a triazine ring substituted with a methoxy group, a morpholine ring, and a sulfamoyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine typically involves multiple steps. One common approach starts with the formation of the triazine ring, followed by the introduction of the methoxy and morpholine groups. The final step involves the attachment of the sulfamoyl group to the dimethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, ({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of various products.
Mechanism of Action
The mechanism of action of ({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
({[4-Methoxy-6-(piperidin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine: Similar structure but with a piperidine ring instead of a morpholine ring.
({[4-Methoxy-6-(pyrrolidin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of ({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds with different ring structures.
Properties
IUPAC Name |
4-[4-[(dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O4S/c1-16(2)22(18,19)12-8-9-13-10(15-11(14-9)20-3)17-4-6-21-7-5-17/h12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQPBOHVDVKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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